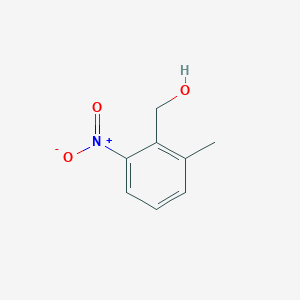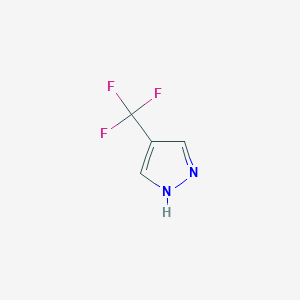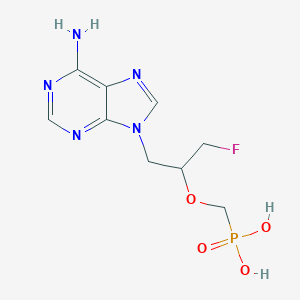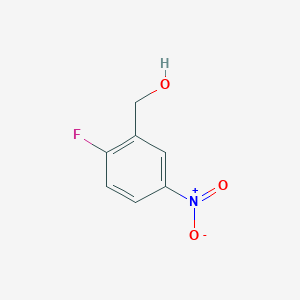
(2-甲基-6-硝基苯基)甲醇
描述
“(2-Methyl-6-nitrophenyl)methanol” is a compound with the CAS Number: 54915-41-2 and Molecular Weight: 167.16 . It is a solid at room temperature .
Synthesis Analysis
There is a study that shows compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .Molecular Structure Analysis
The IUPAC name for this compound is (2-methyl-6-nitrophenyl)methanol and its InChI Code is 1S/C8H9NO3/c1-6-3-2-4-8 (9 (11)12)7 (6)5-10/h2-4,10H,5H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-6-nitrophenyl)methanol” is a solid at room temperature .科学研究应用
Antimicrobial Applications: Pseudomonas aeruginosa Inhibition
This compound could be investigated for its potential as an inhibitor of PqsD, an enzyme crucial for cell-to-cell communication in Pseudomonas aeruginosa, based on studies of similar (2-nitrophenyl)methanol scaffolds. Such inhibitors can disrupt biofilm formation and combat bacterial infections .
安全和危害
未来方向
作用机制
- PqsD is involved in signal molecule biosynthesis during cell-to-cell communication within bacterial communities .
- By binding tightly to PqsD, it interferes with the quorum sensing system, affecting gene expression and virulence factors .
- Inhibition of PqsD disrupts coordinated gene expression, limiting bacterial group-beneficial efforts .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
属性
IUPAC Name |
(2-methyl-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYFMADDYMHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480346 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-6-nitrophenyl)methanol | |
CAS RN |
54915-41-2 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)






